molecular formula C13H11NO5 B2720996 Methyl 9-oxo-2,3,6,9-tetrahydro[1,4]dioxino[2,3-g]quinoline-7-carboxylate CAS No. 1984167-24-9

Methyl 9-oxo-2,3,6,9-tetrahydro[1,4]dioxino[2,3-g]quinoline-7-carboxylate

Cat. No.: B2720996
CAS No.: 1984167-24-9
M. Wt: 261.233
InChI Key: ZVEPGDIYZXCHNL-UHFFFAOYSA-N
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Description

Methyl 9-oxo-2,3,6,9-tetrahydro[1,4]dioxino[2,3-g]quinoline-7-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon This particular compound features a quinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 9-oxo-2,3,6,9-tetrahydro[1,4]dioxino[2,3-g]quinoline-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the quinoline core. This is followed by the introduction of the dioxino and carboxylate groups through various functionalization reactions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired production scale. Advanced techniques, such as microwave-assisted synthesis or flow chemistry, may be employed to enhance reaction efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

Methyl 9-oxo-2,3,6,9-tetrahydro[1,4]dioxino[2,3-g]quinoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation while minimizing side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups.

Scientific Research Applications

Methyl 9-oxo-2,3,6,9-tetrahydro[1,4]dioxino[2,3-g]quinoline-7-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the development of new materials, such as polymers or coatings, and as a catalyst or intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of methyl 9-oxo-2,3,6,9-tetrahydro[1,4]dioxino[2,3-g]quinoline-7-carboxylate depends on its specific application and target. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved can vary widely, depending on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 9-oxo-2,3,6,9-tetrahydro[1,4]dioxino[2,3-g]quinoline-7-carboxylate include other quinoline derivatives, such as:

    Quinoline: The parent compound, which serves as the core structure for many derivatives.

    Isoquinoline: A structural isomer of quinoline with the nitrogen atom in a different position.

    Quinoxaline: A related compound with a similar fused ring system but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, offering advantages such as enhanced reactivity, selectivity, and potential biological activity.

Properties

IUPAC Name

methyl 9-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5/c1-17-13(16)9-5-10(15)7-4-11-12(6-8(7)14-9)19-3-2-18-11/h4-6H,2-3H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEPGDIYZXCHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C2=CC3=C(C=C2N1)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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